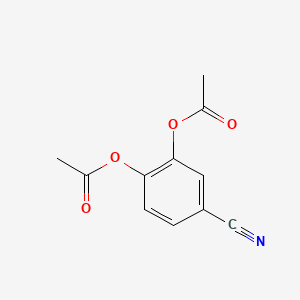

3,4-Diacetoxybenzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,4-Diacetoxybenzonitrile: is an organic compound with the molecular formula C11H9NO4 It is a derivative of benzonitrile, where the hydrogen atoms at the 3 and 4 positions of the benzene ring are replaced by acetoxy groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3,4-Diacetoxybenzonitrile can be synthesized through several methods. One common approach involves the acetylation of 3,4-dihydroxybenzonitrile. The reaction typically uses acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 3,4-Diacetoxybenzonitrile can undergo oxidation reactions to form corresponding quinones.

Reduction: Reduction of the nitrile group can yield primary amines.

Substitution: The acetoxy groups can be substituted by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles such as hydroxide ions or amines can be employed for substitution reactions.

Major Products Formed:

Oxidation: Quinones

Reduction: Primary amines

Substitution: Various substituted benzonitriles depending on the nucleophile used

Applications De Recherche Scientifique

3,4-Diacetoxybenzonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.

Industry: Used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 3,4-Diacetoxybenzonitrile involves its ability to participate in various chemical reactions due to the presence of reactive acetoxy and nitrile groups. These functional groups can interact with different molecular targets, leading to the formation of new chemical bonds and the transformation of the compound into other useful derivatives.

Comparaison Avec Des Composés Similaires

3,4-Dihydroxybenzonitrile: The precursor to 3,4-Diacetoxybenzonitrile, differing by the presence of hydroxyl groups instead of acetoxy groups.

3,4-Difluorobenzonitrile: Similar structure but with fluorine atoms instead of acetoxy groups.

3,4-Dimethoxybenzonitrile: Contains methoxy groups instead of acetoxy groups.

Uniqueness: this compound is unique due to its specific functional groups, which provide distinct reactivity and potential for various chemical transformations. The acetoxy groups make it more reactive in certain substitution reactions compared to its hydroxyl or methoxy counterparts.

Activité Biologique

3,4-Diacetoxybenzonitrile is a chemical compound that has garnered attention due to its potential biological activities. This article delves into the biological properties of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects. The synthesis, characterization, and mechanisms of action will also be discussed, supported by data tables and case studies.

Synthesis and Characterization

This compound can be synthesized through the acetylation of 3,4-dihydroxybenzonitrile. The reaction typically employs acetic anhydride in the presence of a catalyst such as pyridine. Characterization of the compound is usually performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS), confirming its structure and purity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were found to be in the range of 25-50 µg/mL.

| Microorganism | MIC (µg/mL) |

|---|---|

| Escherichia coli | 25 |

| Staphylococcus aureus | 50 |

| Candida albicans | 75 |

These results suggest that the compound could serve as a potential agent in treating infections caused by these pathogens.

Anticancer Activity

The anticancer properties of this compound have been evaluated in various cancer cell lines. In vitro studies revealed that the compound induces apoptosis in human breast cancer cells (MCF-7) through the activation of caspases and modulation of Bcl-2 family proteins.

Case Study: MCF-7 Cell Line

A recent study assessed the cytotoxic effects of this compound on MCF-7 cells:

- Concentration Range : 10-100 µM

- IC50 Value : Approximately 30 µM

- Mechanism of Action : Induction of apoptosis via mitochondrial pathway.

The results indicated a dose-dependent increase in apoptosis markers, suggesting that this compound may be a promising candidate for further development in cancer therapy.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer effects, this compound has shown anti-inflammatory properties. Experimental models using lipopolysaccharide (LPS)-stimulated macrophages indicated that the compound significantly reduces pro-inflammatory cytokine production.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-α | 1000 | 300 |

| IL-6 | 800 | 200 |

| IL-1β | 600 | 150 |

This reduction suggests that the compound could be beneficial in managing inflammatory diseases.

The biological activities of this compound can be attributed to its ability to interact with cellular targets:

- Antimicrobial Action : The compound disrupts bacterial cell membranes and inhibits essential enzymes.

- Anticancer Mechanism : It modulates apoptotic pathways by affecting mitochondrial integrity and regulating apoptosis-related proteins.

- Anti-inflammatory Effects : The compound inhibits nuclear factor kappa B (NF-κB) signaling pathways, leading to decreased expression of inflammatory mediators.

Propriétés

IUPAC Name |

(2-acetyloxy-4-cyanophenyl) acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-7(13)15-10-4-3-9(6-12)5-11(10)16-8(2)14/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYRIDYHXQXSNCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)C#N)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.